2-Isothiocyanatopyridine,dimer
Overview
Description
2-Isothiocyanatopyridine, dimer, also known as 3-(2-Pyridinyl)-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dithione, is a chemical compound with the empirical formula C12H8N4S2 and a molecular weight of 272.35 g/mol . This compound is characterized by its unique structure, which includes two isothiocyanate groups attached to a pyridine ring. It is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 2-Isothiocyanatopyridine, dimer, can be achieved through a one-pot process involving the reaction of pyridyl amines with carbon disulfide in the presence of a base such as DABCO or sodium hydride . The resulting dithiocarbamate salt is then desulfurized using aqueous iron(III) chloride to form the isothiocyanate product . This method is efficient and yields the desired compound in moderate to good yields.
Chemical Reactions Analysis
2-Isothiocyanatopyridine, dimer, undergoes various chemical reactions, including:
Addition Reactions: The compound can also undergo addition reactions with nucleophiles, resulting in the formation of adducts.
Dimerization: The compound can dimerize under certain conditions, forming a stable dimeric structure.
Common reagents used in these reactions include bases like sodium hydride and DABCO, as well as desulfurizing agents such as iron(III) chloride . The major products formed from these reactions are typically thiourea or thiocarbamate derivatives.
Scientific Research Applications
2-Isothiocyanatopyridine, dimer, has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various sulfur- and nitrogen-containing organic compounds.
Biological Studies: The compound’s isothiocyanate groups are known for their biological activities, including anticancer and chemoprotective properties.
Material Science: It is used in the development of new materials with unique properties due to its reactive isothiocyanate groups.
Mechanism of Action
The mechanism of action of 2-Isothiocyanatopyridine, dimer, involves the reactivity of its isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA, leading to the formation of stable adducts . This reactivity underlies its biological activities, including its potential anticancer effects.
Comparison with Similar Compounds
2-Isothiocyanatopyridine, dimer, can be compared to other isothiocyanate-containing compounds, such as:
Phenyl isothiocyanate: Similar in reactivity but differs in the aromatic ring structure.
Allyl isothiocyanate: Known for its presence in mustard oil, it has a simpler structure and different biological activities.
Benzyl isothiocyanate: Another compound with anticancer properties, but with a benzyl group instead of a pyridine ring.
The uniqueness of 2-Isothiocyanatopyridine, dimer, lies in its dimeric structure and the presence of the pyridine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dithione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4S2/c17-11-14-10-6-2-4-8-15(10)12(18)16(11)9-5-1-3-7-13-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOKWUUEVJNBCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=S)N=C3C=CC=CN3C2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968858 | |
Record name | 3-(Pyridin-2-yl)-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54026-17-4 | |
Record name | NSC155040 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155040 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Pyridin-2-yl)-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-Pyridinyl)-2H-pyrido(1,2-a)-1,3,5-tiazine-2,4-(3H)-dithione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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